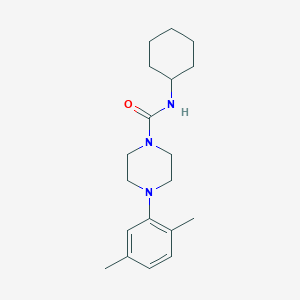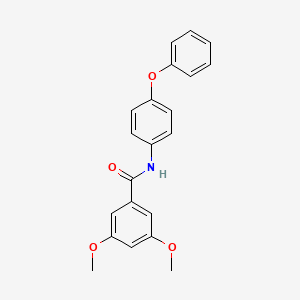
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a small molecule compound that has shown promising results in scientific research applications. EMG-1 is a potent inhibitor of the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins.
作用机制
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide inhibits the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins. This mechanism of action has been shown to be effective in targeting specific proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the cell cycle by downregulating cyclin D1 and upregulating p21 and p27. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Furthermore, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammatory diseases.
实验室实验的优点和局限性
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule compound that is easy to synthesize and modify. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in targeting specific proteins that are involved in the development and progression of various diseases. However, there are also some limitations to using N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, including identifying its target proteins and downstream signaling pathways. Another direction is to optimize the synthesis of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide to improve its solubility and bioavailability. Moreover, future studies could investigate the potential therapeutic applications of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in other diseases, such as autoimmune diseases and metabolic disorders. Finally, future studies could investigate the potential side effects of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in animal models and in clinical trials.
In conclusion, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule compound that has shown promising results in scientific research applications. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and its potential side effects.
合成方法
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethoxyaniline with methylsulfonyl chloride to form N-(2-ethoxyphenyl)-N-methylsulfonylacetamide. This compound is then treated with thionyl chloride to yield N-(2-ethoxyphenyl)-N-methylsulfonylchloroacetamide. The final step involves the reaction of N-(2-ethoxyphenyl)-N-methylsulfonylchloroacetamide with glycine methyl ester hydrochloride to form N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases.
属性
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-8-6-5-7-10(11)14(19(3,16)17)9-12(15)13-2/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHWAHGPTXIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethoxyphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)



![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)



![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)
